2-Methoxy-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1-sulfonyl fluoride
Description
This compound integrates a sulfonyl fluoride group and a tetramethyl-1,3,2-dioxaborolan moiety on a methoxy-substituted benzene ring. Its molecular formula is C₁₃H₁₇BF₃O₅S, with a molecular weight of 355.15 g/mol. The sulfonyl fluoride group enhances electrophilicity, making it reactive in nucleophilic substitutions, while the boronic ester facilitates cross-coupling reactions like Suzuki-Miyaura couplings . This dual functionality positions it as a versatile intermediate in medicinal chemistry and materials science.
Properties
Molecular Formula |
C13H18BFO5S |
|---|---|
Molecular Weight |
316.2 g/mol |
IUPAC Name |
2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonyl fluoride |
InChI |
InChI=1S/C13H18BFO5S/c1-12(2)13(3,4)20-14(19-12)9-6-7-10(18-5)11(8-9)21(15,16)17/h6-8H,1-5H3 |
InChI Key |
SXDPPYVMUMECCQ-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)OC)S(=O)(=O)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1-sulfonyl fluoride typically involves the reaction of 2-methoxy-5-bromobenzenesulfonyl fluoride with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, and at elevated temperatures to facilitate the formation of the boronate ester.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow techniques to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1-sulfonyl fluoride can undergo various types of chemical reactions, including:
Substitution Reactions: The sulfonyl fluoride group can be substituted with nucleophiles such as amines or alcohols.
Coupling Reactions: The boronate ester group can participate in Suzuki-Miyaura coupling reactions with aryl halides to form biaryl compounds.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions.
Nucleophiles: Such as amines or alcohols for substitution reactions.
Inert Atmosphere: Nitrogen or argon to prevent oxidation.
Major Products
Biaryl Compounds: Formed from coupling reactions.
Substituted Sulfonamides or Sulfonates: Formed from substitution reactions.
Scientific Research Applications
2-Methoxy-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1-sulfonyl fluoride has several applications in scientific research:
Organic Synthesis: Used as a building block in the synthesis of more complex molecules.
Medicinal Chemistry:
Materials Science: Used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Methoxy-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1-sulfonyl fluoride involves its ability to form stable boronate esters and undergo substitution reactions. The boronate ester group can interact with various molecular targets, including enzymes and receptors, potentially leading to biological activity.
Comparison with Similar Compounds
Boronic Ester-Containing Analogues
Key Comparison Points :
- Tetramethyl-1,3,2-dioxaborolan vs. Pinacol Boronic Esters: The tetramethyl group in the target compound improves solubility in non-polar solvents compared to pinacol boronic esters (e.g., 2-(pinacolatoboryl)benzenesulfonyl fluoride). This enhances its utility in organic synthesis under diverse solvent conditions .
- Reactivity in Suzuki-Miyaura Couplings :
The electron-withdrawing sulfonyl fluoride group may slightly reduce the boron center’s nucleophilicity compared to arylboronic acids, but the tetramethyl dioxaborolan’s stability offsets this, enabling efficient cross-coupling even in aqueous media .
Example Compound :
- N-[2-methoxy-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]benzenesulfonamide (): This pyridine-based analogue replaces the sulfonyl fluoride with a sulfonamide group.
Sulfonyl Fluoride Derivatives
Key Comparison Points :
- Sulfonyl Fluoride vs. Sulfonyl Chloride :
Sulfonyl chlorides (e.g., 5-(1,1-dioxido-3-oxoisothiazolidin-2-yl)-2-methoxybenzenesulfonyl chloride, ) are more reactive but less stable than sulfonyl fluorides. The fluoride’s superior shelf life and controlled reactivity make it preferable in click chemistry and protease inhibitor design . - Electrophilicity and Stability :
The sulfonyl fluoride’s electronegative fluorine atom stabilizes the transition state in nucleophilic aromatic substitutions, offering a balance between reactivity and stability absent in sulfonates or sulfonamides.
Example Compound :
Electronic and Steric Effects
- Methoxy Substitution :
The methoxy group at the 2-position donates electrons to the aromatic ring, activating it for electrophilic substitution. However, the sulfonyl fluoride’s strong electron-withdrawing effect counterbalances this, creating a unique electronic profile that moderates the boronic ester’s reactivity .
Comparative Data Table
| Compound Name | Molecular Formula | Key Functional Groups | Applications |
|---|---|---|---|
| 2-Methoxy-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1-sulfonyl fluoride | C₁₃H₁₇BF₃O₅S | Sulfonyl fluoride, boronic ester | Suzuki coupling, covalent inhibitors |
| 5-(1,1-Dioxido-3-oxoisothiazolidin-2-yl)-2-methoxybenzenesulfonyl chloride | C₁₀H₁₀ClNO₆S₂ | Sulfonyl chloride, isothiazolidinone | Precursor for sulfonamide synthesis |
| N-[2-methoxy-5-(tetramethyl-dioxaborolan-2-yl)pyridin-3-yl]benzenesulfonamide | C₁₈H₂₂BNO₅S | Sulfonamide, boronic ester | Drug candidate synthesis |
| Metsulfuron-methyl | C₁₄H₁₅N₅O₆S | Sulfonylurea, triazine | Herbicide |
Biological Activity
2-Methoxy-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1-sulfonyl fluoride is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, synthesizing data from various studies and sources.
Chemical Structure and Properties
The compound is characterized by the following molecular formula and structural features:
- Molecular Formula : CHBS
- Molecular Weight : 250.10 g/mol
- CAS Number : 269410-23-3
The presence of a sulfonyl fluoride group suggests potential reactivity with nucleophiles, which may contribute to its biological activity.
The compound's mechanism of action has not been extensively documented in literature; however, compounds with similar structures often exhibit inhibition of key enzymes or receptors involved in various biological pathways. The sulfonyl fluoride moiety is known to act as an electrophile, potentially interacting with nucleophilic sites on proteins or enzymes.
Anticancer Activity
Recent studies have indicated that compounds related to 2-Methoxy-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1-sulfonyl fluoride show promising anticancer properties. For instance, derivatives containing similar functional groups have demonstrated selective growth inhibition in cancer cell lines while sparing non-tumorigenic cells.
In a study examining the growth inhibition properties of various compounds, two derivatives were highlighted for their potent activity against tumorigenic murine liver cell lines at concentrations as low as 10 µM, with no significant effect on healthy cells .
Inhibition of Cancer Cell Motility
Further investigations into the biological activity of related compounds revealed their ability to inhibit cancer cell motility. This property is crucial as it can prevent metastasis, a significant challenge in cancer treatment. The modulation of signaling pathways involved in cell migration and invasion was observed, suggesting that these compounds may alter the localization and levels of key signaling phosphoproteins .
Data Table: Biological Activities of Related Compounds
| Compound Name | CAS Number | Activity | Reference |
|---|---|---|---|
| Compound A | 269410-23-3 | Growth inhibition in cancer cells | |
| Compound B | 956431-01-9 | Inhibition of cell motility |
Case Study 1: Synthetic Approaches and Pharmacological Investigations
A recent thesis explored various N-heterocyclic scaffolds, including derivatives similar to 2-Methoxy-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1-sulfonyl fluoride. The study focused on their synthesis and pharmacological evaluation, revealing significant anticancer properties through targeted inhibition of specific cellular pathways .
Case Study 2: Structure-Based Drug Design
Research into structure-based drug design has identified dihydroorotate dehydrogenase (DHODH) as a target for malaria treatment. While not directly related to the compound , the methodologies employed could inspire similar approaches for evaluating the biological activity of 2-Methoxy-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1-sulfonyl fluoride .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
